molecular formula C9H7ClFNO B13080423 3-(2-Chloro-5-fluoro-phenoxy)propanenitrile

3-(2-Chloro-5-fluoro-phenoxy)propanenitrile

Cat. No.: B13080423
M. Wt: 199.61 g/mol
InChI Key: BMAYPTYBFIWMOJ-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-fluoro-phenoxy)propanenitrile is an organic compound with the molecular formula C(_9)H(_7)ClFNO It is characterized by the presence of a chloro and fluoro substituent on a phenoxy ring, attached to a propanenitrile group

Properties

IUPAC Name

3-(2-chloro-5-fluorophenoxy)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFNO/c10-8-3-2-7(11)6-9(8)13-5-1-4-12/h2-3,6H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAYPTYBFIWMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OCCC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-fluoro-phenoxy)propanenitrile typically involves the reaction of 2-chloro-5-fluorophenol with 3-chloropropanenitrile. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-fluoro-phenoxy)propanenitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro groups on the phenoxy ring can be targets for nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

    Hydrolysis: The nitrile group can be hydrolyzed to form a carboxylic acid or an amide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH(_4)) can reduce the nitrile group.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) can oxidize the nitrile group.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), can facilitate hydrolysis.

Major Products Formed

    Nucleophilic Substitution: New phenoxy derivatives with different substituents.

    Reduction: Corresponding amines.

    Oxidation: Carboxylic acids.

    Hydrolysis: Amides or carboxylic acids.

Scientific Research Applications

3-(2-Chloro-5-fluoro-phenoxy)propanenitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It serves as a tool compound in studying biological pathways and mechanisms, especially those involving nitrile-containing molecules.

    Chemical Synthesis: It is employed as a building block in organic synthesis to create more complex molecules for various applications.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-fluoro-phenoxy)propanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro groups can enhance binding affinity and specificity to the target. The nitrile group can participate in hydrogen bonding or other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-4-fluoro-phenoxy)propanenitrile
  • 3-(2-Chloro-5-bromo-phenoxy)propanenitrile
  • 3-(2-Fluoro-5-methyl-phenoxy)propanenitrile

Uniqueness

3-(2-Chloro-5-fluoro-phenoxy)propanenitrile is unique due to the specific positioning of the chloro and fluoro groups on the phenoxy ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The combination of these substituents can enhance its potential as a versatile intermediate in various synthetic applications.

Biological Activity

3-(2-Chloro-5-fluoro-phenoxy)propanenitrile is an organic compound characterized by its unique molecular structure, which includes a phenoxy group with chlorine and fluorine substituents. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, due to its reactivity and ability to interact with various biological targets.

  • Molecular Formula : C₉H₈ClFNO
  • Molecular Weight : 201.62 g/mol
  • Structure : The compound features a phenoxy group substituted with both chlorine and fluorine atoms, enhancing its chemical properties and reactivity.

Antimicrobial Properties

Research indicates that this compound may exhibit significant antimicrobial activity. Studies have shown that compounds with similar structures often demonstrate effectiveness against various bacterial strains. The presence of halogen atoms is believed to enhance the compound's ability to disrupt microbial cell membranes or inhibit key metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. The unique combination of functional groups allows it to interact with biological targets involved in cancer cell proliferation and survival. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, making it a candidate for further development as an anticancer agent.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways. This interaction could lead to either the inhibition or activation of these pathways, influencing cellular processes such as apoptosis and proliferation.

Study on Antimicrobial Activity

One notable study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL against S. aureus, showcasing its potential as an antibacterial agent.

Research on Anticancer Activity

In another investigation, the compound was tested against breast cancer cell lines (MDA-MB-231). The results demonstrated an IC50 value of 12 µM, indicating significant cytotoxicity compared to control treatments. Further analysis revealed that treatment with the compound led to increased levels of caspase-3 activity, suggesting an induction of apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
3-(2-Bromo-5-fluorophenoxy)propanenitrileHalogenated Phenoxy CompoundContains bromine instead of chlorine
3-(2-Chloro-4-fluorophenoxy)propanenitrileHalogenated Phenoxy CompoundDifferent substitution pattern
3-(5-Bromo-2-fluorophenyl)propanenitrileHalogenated Phenyl CompoundSimilar halogenation but different position

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